
5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide, also known as PPTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. In
作用機序
The mechanism of action of 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, survival, and inflammation. 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to inhibit the activity of protein kinases such as AKT and mTOR, which are involved in cell growth and survival. 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has also been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of these pathways. However, one limitation of using 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
将来の方向性
There are several future directions for research on 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide, including the development of more potent and selective analogs, the exploration of its therapeutic potential in other diseases, and the elucidation of its mechanism of action. Additionally, the use of 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide in combination with other drugs or therapies may enhance its therapeutic efficacy.
合成法
5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide can be synthesized through a multi-step process that involves the reaction of 4-pyridinecarboxaldehyde with 5-propylthiophene-2-carboxylic acid hydrazide in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide in its pure form.
科学的研究の応用
5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorder research, 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to improve cognitive function and reduce neuronal damage in animal models of Alzheimer's disease. In infectious disease research, 5-propyl-N'-(4-pyridinylmethylene)-3-thiophenecarbohydrazide has been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
特性
IUPAC Name |
5-propyl-N-[(E)-pyridin-4-ylmethylideneamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-3-13-8-12(10-19-13)14(18)17-16-9-11-4-6-15-7-5-11/h4-10H,2-3H2,1H3,(H,17,18)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUCPGPBYHNPSV-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NN=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=CS1)C(=O)N/N=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-propyl-N'-[(E)-pyridin-4-ylmethylidene]thiophene-3-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide](/img/structure/B5704040.png)
![N-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5704046.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5704061.png)
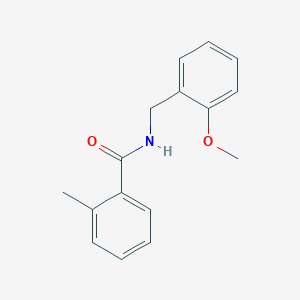
![5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5704072.png)
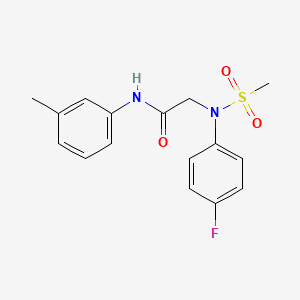
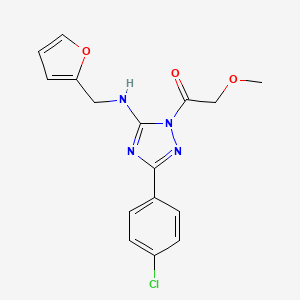
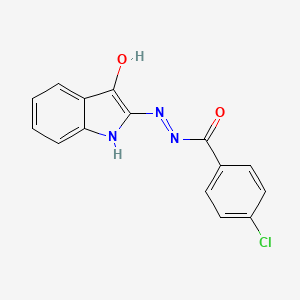

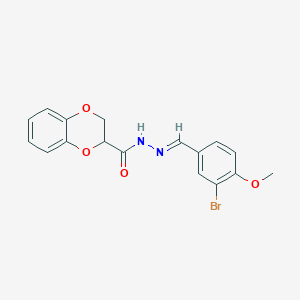
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(4-isopropylphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5704116.png)
![7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5704126.png)

